5-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
5-oxo-1H-quinoline-3-carboxylic acid is a chemical compound with a unique structure and properties that make it of interest in various scientific fields
Preparation Methods
The preparation of 5-oxo-1H-quinoline-3-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-oxo-1H-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
5-oxo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents and conditions. In biology, it is often used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in various biochemical processes. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-oxo-1H-quinoline-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable structures or functional groupsSome similar compounds include those listed in databases such as PubChem, where researchers can query for compounds with similar structures and properties .
Properties
IUPAC Name |
5-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,11H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXBVKXJNHMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CC(=CNC2=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C2=CC(=CNC2=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.